molecular formula C10H17N3S B13230459 N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13230459
M. Wt: 211.33 g/mol
InChI Key: LZKRSKBUHIAIGK-UHFFFAOYSA-N
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Description

N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine core.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H17N3S/c1-10(2,3)13-9-12-7-5-4-6-11-8(7)14-9/h11H,4-6H2,1-3H3,(H,12,13)

InChI Key

LZKRSKBUHIAIGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=C(S1)NCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a thioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups.

Scientific Research Applications

N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents and core modifications:

Compound Name Core Structure Substituent(s) Molecular Weight Key Features Evidence Source
N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine Thiazolo[5,4-b]pyridine tert-Butyl (2-position) Not provided Bulky, lipophilic group
N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine Thiazolo[5,4-b]pyridine Cyclopropyl (2-position) Not provided Smaller steric profile
N-Phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine Thiazolo[5,4-b]pyridine Phenyl (2-position) Not provided Planar, aromatic substituent
N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine Thiazolo[5,4-b]pyridine Methoxyethyl (2-position) Not provided Polar, ether linkage
6-Chloro-[1,3]thiazolo[4,5-b]pyridin-2-amine Thiazolo[4,5-b]pyridine Chloro (6-position) Not provided Electron-withdrawing group
5-tert-Butyl-N-{2-[(3R)-3-isopropylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-3-amine Pyrrolo[2,3-d]pyrimidine tert-Butyl, isopropylpiperazine 382.51 Complex heterocyclic core

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to smaller substituents like cyclopropyl or planar phenyl groups .
  • Electronic Effects : Electron-withdrawing substituents (e.g., chloro in ) may reduce nucleophilicity of the thiazole ring, whereas methoxyethyl groups introduce polarity .

Physicochemical Properties

Melting points and molecular weights from highlight trends in analogs with tert-butyl and thiazole/pyridine cores:

Compound ID () Substituent(s) Melting Point (°C) Molecular Weight
19 Cyclohexane-cis-1,2-diamine 116 421
20 Cyclohexane-trans-1,2-diamine 111 421
21 Pyrrolidin-3-yl 115 393
22 Piperidin-2-ylmethyl 146 421

Analysis :

  • Isomerism (e.g., cis vs. trans in compounds 19 and 20) influences melting points due to differences in crystal packing .
  • Bulky substituents like piperidinylmethyl (compound 22) correlate with higher melting points, suggesting stronger intermolecular interactions .

Biological Activity

N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS No. 2059987-05-0) is a nitrogen-sulfur heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

  • Molecular Formula : C10_{10}H17_{17}N3_3S
  • Molecular Weight : 211.33 g/mol
  • Appearance : Crystalline powder
  • Purity : Typically ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing thiazole moieties often exhibit significant activity against enzymes and receptors involved in cancer progression and neurological disorders.

Antitumor Activity

Several studies have reported the antitumor properties of thiazole derivatives. For instance:

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In one study, it demonstrated an IC50_{50} value of less than 10 µM against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50_{50} (µM)
N-tert-butyl thiazolo[5,4-b]pyridin-2-amineA-431<10
N-tert-butyl thiazolo[5,4-b]pyridin-2-amineJurkat<10

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. In a series of experiments:

  • Compounds similar to N-tert-butyl thiazolo[5,4-b]pyridin-2-amine were shown to significantly reduce seizure activity in animal models, suggesting a mechanism involving modulation of GABAergic transmission .

Antimicrobial Activity

Thiazole derivatives have exhibited antimicrobial properties against a range of pathogens:

  • In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure suggests that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Studies

  • Study on Antitumor Effects : A recent study synthesized several thiazole derivatives and tested them against various cancer cell lines. N-tert-butyl thiazolo[5,4-b]pyridin-2-amine was among the most active compounds identified.
    • Findings : The compound induced apoptosis in cancer cells via the intrinsic pathway involving mitochondrial dysfunction .
  • Anticonvulsant Testing : In a controlled experiment using PTZ-induced seizures in mice:
    • Results : Mice treated with N-tert-butyl thiazolo[5,4-b]pyridin-2-amine showed a significant reduction in seizure duration compared to the control group .

Discussion

The biological activity of N-tert-butyl thiazolo[5,4-b]pyridin-2-amine highlights its potential as a lead compound for drug development in oncology and neurology. Its diverse pharmacological effects are likely due to the presence of the thiazole ring which is known for enhancing bioactivity through various mechanisms.

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